Cas no 1637752-37-4 (4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one)

4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one 化学的及び物理的性質
名前と識別子
-
- 4'-BROMOSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE
- 4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one
- AS-42557
- 4''-Bromo-1''H-spiro[cyclopropane-1,3''-indole]-2''-one
- SB64697
- 4 inverted exclamation mark -Bromospiro[cyclopropane-1,3 inverted exclamation mark -indolin]-2 inverted exclamation mark -one
- SCHEMBL17556111
- SY241529
- 4'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
- 1637752-37-4
- MFCD27922318
- 4-bromospiro[1H-indole-3,1'-cyclopropane]-2-one
- AKOS027332769
- EN300-8332230
-
- MDL: MFCD27922318
- インチ: 1S/C10H8BrNO/c11-6-2-1-3-7-8(6)10(4-5-10)9(13)12-7/h1-3H,4-5H2,(H,12,13)
- InChIKey: PSJOQBQRAHOTPT-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C1(C(N2)=O)CC1
計算された属性
- 精确分子量: 236.97893g/mol
- 同位素质量: 236.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1
- XLogP3: 1.8
4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM210857-5g |
4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one |
1637752-37-4 | 95%+ | 5g |
$*** | 2023-03-30 | |
Enamine | EN300-8332230-1.0g |
4'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |
1637752-37-4 | 95% | 1.0g |
$999.0 | 2024-05-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B881673-5g |
4'-BROMOSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE |
1637752-37-4 | 95% | 5g |
¥50,263.00 | 2022-09-29 | |
Alichem | A199011210-1g |
4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one |
1637752-37-4 | 95% | 1g |
$681.25 | 2022-04-02 | |
Enamine | EN300-8332230-5g |
4'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |
1637752-37-4 | 5g |
$2900.0 | 2023-09-02 | ||
Chemenu | CM210857-1g |
4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one |
1637752-37-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
abcr | AB480882-250 mg |
4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one |
1637752-37-4 | 250mg |
€526.10 | 2023-04-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B881673-1g |
4'-BROMOSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE |
1637752-37-4 | 95% | 1g |
¥12,511.00 | 2022-09-29 | |
Enamine | EN300-8332230-0.5g |
4'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |
1637752-37-4 | 95% | 0.5g |
$959.0 | 2024-05-21 | |
abcr | AB480882-1g |
4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one; . |
1637752-37-4 | 1g |
€1153.80 | 2024-08-03 |
4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-oneに関する追加情報
Chemical Profile of 4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one (CAS No. 1637752-37-4)
4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one, identified by its CAS number 1637752-37-4, is a structurally intricate heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its unique spirocyclic framework, combined with the presence of bromine and indole moieties, positions it as a promising scaffold for the development of novel bioactive molecules. This article provides an in-depth exploration of the compound's chemical properties, synthetic methodologies, biological significance, and its potential applications in modern drug discovery.
The molecular architecture of 4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one features a spirocyclic connection between a cyclopropane ring and an indole core, with a bromine substituent at the 4' position. This structural motif imparts unique electronic and steric properties to the molecule, making it an attractive candidate for further chemical manipulation and biological evaluation. The spirocyclic framework is known to enhance metabolic stability and binding affinity, which are critical factors in drug design.
Recent advancements in synthetic organic chemistry have enabled the efficient preparation of 4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one through multi-step synthetic routes. One notable approach involves the spirocyclization of a brominated indole derivative with a cyclopropanone precursor under controlled conditions. This method leverages transition metal catalysis to facilitate the formation of the spirocyclic bond with high regioselectivity and yield. The use of palladium or copper catalysts has been particularly effective in achieving this transformation, highlighting the importance of catalytic strategies in modern synthetic protocols.
Beyond its synthetic significance, 4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one has demonstrated intriguing biological activities that warrant further investigation. Preclinical studies have revealed that derivatives of this compound exhibit potential as kinase inhibitors and modulators of transcriptional pathways. The bromine atom serves as a key pharmacophore, enhancing interactions with target proteins while maintaining structural integrity. Additionally, the spirocyclic core has been shown to improve oral bioavailability and reduce susceptibility to enzymatic degradation, making it a favorable feature for drug candidates.
The indole moiety in 4'-bromo-1',2 '-dihydrospirocyclopropane -1 ,3 '-indole -2 '-one is particularly noteworthy for its role in mediating biological effects. Indole derivatives are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. By incorporating this scaffold into 4 '-bromo -1 ', 2 '-dihydro -spirocyclopropane -1 ,3 '-indole -2 '-one, researchers aim to harness these beneficial properties while introducing novel structural elements that may enhance therapeutic efficacy.
Current research in medicinal chemistry focuses on optimizing the structure of 4 '-bromo -1 ', 2 '-dihydro -spirocyclopropane -1 ,3 '-indole -2 '-one through structural analogs and functional group modifications. Computational modeling techniques have been employed to predict binding affinities and optimize lead compounds for further development. These studies highlight the importance of interdisciplinary approaches in drug discovery, combining synthetic chemistry with computational biology to accelerate the identification of promising candidates.
The potential applications of 4 '-bromo -1 ', 2 '-dihydro -spirocyclopropane -1 ,3 '-indole -2 '-one extend to various therapeutic areas. Its kinase inhibitory activity suggests potential utility in oncology research, where targeted therapies are increasingly important for treating cancerous conditions. Furthermore, its anti-inflammatory properties may make it relevant for developing treatments for autoimmune diseases and chronic inflammatory disorders. As our understanding of biological pathways continues to evolve, new opportunities for leveraging this compound are likely to emerge.
In conclusion,4 '-bromo -1 ', 2 '-dihydro -spirocyclopropane -1 ,3 '-indole -2 '-one (CAS No. 1637752-37-4) represents a structurally fascinating compound with significant potential in pharmaceutical research. Its unique spirocyclic framework combined with functional moieties such as bromine and indole makes it a versatile scaffold for drug development. Ongoing studies continue to explore its biological activities and synthetic possibilities, paving the way for innovative therapeutic solutions in the future.
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